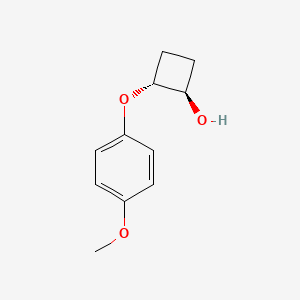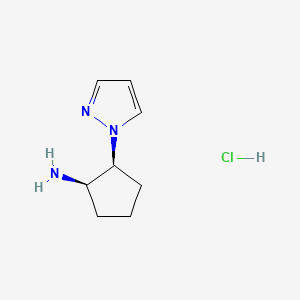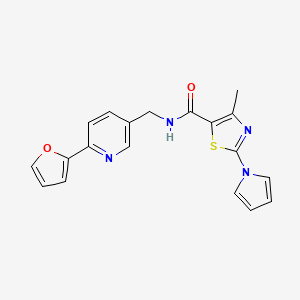
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” is a chemical compound with the molecular formula C19H16N4O2S and a molecular weight of 364.421. It is available for research use only1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H16N4O2S. It contains a furan ring attached to a pyridine ring through a methylene bridge. This structure is further connected to a thiazole ring, which is substituted with a methyl group and a pyrrole ring. The thiazole ring is also connected to a carboxamide group1.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Antiprotozoal Activity
Research into related compounds has shown significant interest in synthesizing novel heterocyclic compounds for antiprotozoal activity. For example, the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for antiprotozoal therapies (Ismail et al., 2004).
Heterocyclic Compound Transformations
Another area of research involves the synthesis and transformations of heterocyclic compounds. For instance, the preparation of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent conversion to thiazoloquinolines highlights methodologies for creating diverse heterocyclic frameworks. Such studies provide insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity
The synthesis of thiazole-based heterocyclic amides and their investigation for antimicrobial activity exemplifies the interest in developing new antimicrobial agents. The compound N-(thiazol-2-yl)furan-2-carboxamide was synthesized and evaluated against a range of microorganisms, showcasing the potential of such compounds in addressing the need for new antimicrobials (Cakmak et al., 2022).
Molecular and Electronic Characterization
Experimental and theoretical investigations into the molecular and electronic structures of heterocyclic amides, including X-ray diffraction and density functional theory (DFT) modelling, illustrate the comprehensive analysis conducted to understand the properties of these compounds. Such studies not only elucidate the structural aspects but also contribute to the exploration of their potential applications in various scientific and technological domains (Cakmak et al., 2022).
Safety And Hazards
This compound is not intended for human or veterinary use1. As with all chemicals, it should be handled with care, using appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. However, specific future directions would depend on the results of initial studies and the compound’s properties.
Please note that the information provided here is based on the available resources and may not be comprehensive. For more detailed and specific information, it’s recommended to refer to scientific literature and databases.
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13-17(26-19(22-13)23-8-2-3-9-23)18(24)21-12-14-6-7-15(20-11-14)16-5-4-10-25-16/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCIWRKZXDNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)
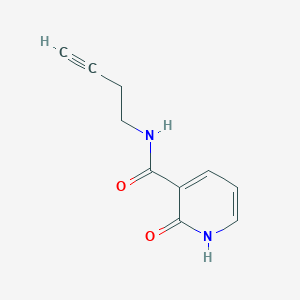
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
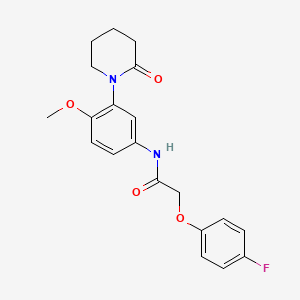
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)
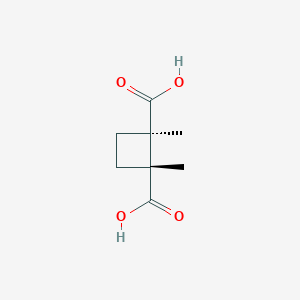

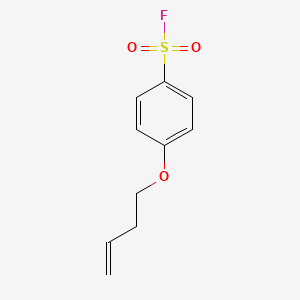
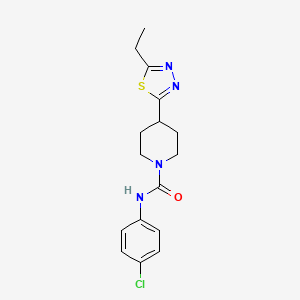
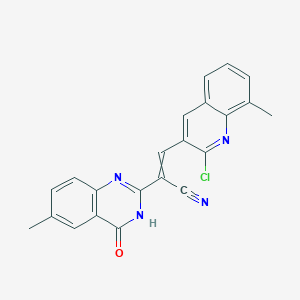
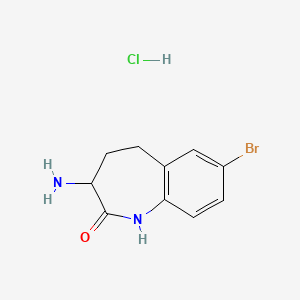
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)
